Dexclorfeniramina

Descripción general

Descripción

La dexclorfeniramina es un antihistamínico con propiedades anticolinérgicas que se utiliza para tratar afecciones alérgicas como la fiebre del heno o la urticaria. Es el isómero dextrorrotatorio farmacológicamente activo de la clorfeniramina . La this compound entró en uso médico en 1959 y fue patentada en 1962 .

Mecanismo De Acción

La dexclorfeniramina ejerce sus efectos compitiendo con la histamina por los sitios de los receptores H1 en las células efectoras del tracto gastrointestinal, los vasos sanguíneos y el tracto respiratorio . Esta competencia evita que la histamina se una a sus receptores, lo que reduce los síntomas de las reacciones alérgicas como el prurito, la vasodilatación y la broncoconstricción .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Dexchlorpheniramine maleate acts as an antagonist of the H1 histamine receptors, effectively blocking the actions of endogenous histamine. This action mitigates symptoms associated with allergic reactions, such as bronchoconstriction, vasodilation, and increased capillary permeability. The pharmacokinetics of dexchlorpheniramine indicate a half-life of approximately 20-30 hours, with oral bioavailability reported at around 40.5% in animal studies .

Therapeutic Applications

1. Allergic Rhinitis and Conjunctivitis

- Dexchlorpheniramine is widely prescribed for both seasonal and perennial allergic rhinitis. It alleviates symptoms such as sneezing, itching, and nasal congestion .

- It is also effective in treating allergic conjunctivitis caused by inhalant allergens or food .

2. Urticaria and Angioedema

- The compound is utilized in managing mild uncomplicated allergic skin manifestations like urticaria and angioedema. It helps control symptoms associated with these conditions .

3. Common Cold Relief

- Dexchlorpheniramine is often included in combination therapies for symptomatic relief of the common cold, addressing symptoms like runny nose and sneezing .

4. Adverse Reactions Management

- The drug can ameliorate allergic reactions to blood or plasma transfusions and is used in cases of dermographism .

Research Findings

Recent studies have investigated dexchlorpheniramine's safety profile and its effects on human cells:

Cytotoxicity and Genotoxicity Studies

- A study assessing the cytotoxicity of dexchlorpheniramine on peripheral blood mononuclear cells (PBMCs) found no significant adverse effects on cell viability or lymphocyte populations at various concentrations . This indicates a favorable safety profile for therapeutic use.

Case Studies on Hypersensitivity

- A case report documented hypersensitivity reactions to dexchlorpheniramine in a patient with a history of urticaria, highlighting the need for careful monitoring when administering this medication .

Comparative Efficacy

A comparative analysis of dexchlorpheniramine with other antihistamines has shown that while it may cause mild sedation initially, tolerance develops with prolonged use. For instance, studies have indicated that repeated doses can lead to diminished sedative effects over time .

Análisis Bioquímico

Biochemical Properties

Dexchlorpheniramine is an antagonist of the histamine H1 receptor . It competes with histamine for cell receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . A study found that dexchlorpheniramine had a Ki value of 20 to 30 μM for the muscarinic acetylcholine receptors using rat brain tissue .

Cellular Effects

Dexchlorpheniramine disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Molecular Mechanism

Dexchlorpheniramine exerts its effects at the molecular level by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This competition disrupts histamine signaling, thereby alleviating the symptoms of allergic reactions .

Temporal Effects in Laboratory Settings

The half-life elimination is between 20 to 30 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

While specific studies on dosage effects of Dexchlorpheniramine in animal models are limited, general guidelines for antihistamine dosages in animals suggest careful dosage based on weight . Overdose can lead to symptoms such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures .

Metabolic Pathways

Dexchlorpheniramine undergoes hepatic metabolism. The major metabolism is by CYP 2D6 and minor metabolism by 3A4, 2C11, and 2B1 .

Transport and Distribution

Given its ability to compete with histamine for receptor sites on various cells, it can be inferred that it is distributed across various tissues where these receptors are present .

Subcellular Localization

The subcellular localization of Dexchlorpheniramine is not explicitly documented. Given its mechanism of action, it is likely that it localizes to areas where histamine H1 receptors are present, which includes the cell membrane of effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Métodos De Preparación

La dexclorfeniramina se puede sintetizar mediante un proceso de reacción de varios pasos. Una de las rutas sintéticas implica el uso de di-μ-cloro-bis [bis (ciclo-octeno) rodio], ®- (+)- (4,4'-bi-1,3-benzodioxol)-5,5'-diylbis (di (3,5-dimetilfenil) fosfina) e hidróxido de potasio en tetrahidrofurano y agua bajo atmósfera inerte . Los métodos de producción industrial a menudo implican la preparación de this compound maleato, que se logra ajustando el pH con hidróxido de sodio y enfriando .

Análisis De Reacciones Químicas

La dexclorfeniramina sufre diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución, particularmente las que involucran el átomo de cloro, pueden conducir a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

La dexclorfeniramina es similar a otros antihistamínicos de primera generación como la clorfeniramina y la dexbromfeniramina. Es el S-enantiómero de la clorfeniramina, lo que lo hace más farmacológicamente activo y potente . En comparación con la clorfeniramina, la this compound tiene una mayor afinidad por los receptores de histamina y es aproximadamente dos veces más activa .

Compuestos Similares

- Clorfeniramina

- Dexbromfeniramina

- Bromfeniramina

La singularidad de la this compound radica en su mayor potencia y eficacia en el tratamiento de las afecciones alérgicas en comparación con su mezcla racémica y otros compuestos similares .

Actividad Biológica

Dexchlorpheniramine is a first-generation antihistamine primarily used to treat allergic conditions. As the d-isomer of chlorpheniramine, it exhibits enhanced antihistaminic activity and is recognized for its ability to competitively block H1 receptors. This article delves into the biological activity of dexchlorpheniramine, highlighting its pharmacological properties, cytotoxicity studies, case reports, and comparative efficacy data.

Pharmacological Properties

Dexchlorpheniramine's mechanism of action involves the competitive antagonism of histamine at H1-receptor sites, which prevents the physiological effects of histamine such as bronchoconstriction and vasodilation. This compound has shown:

- High Antihistaminic Activity : It is approximately twice as potent as chlorpheniramine in blocking H1 receptors.

- Moderate Anticholinergic Effects : While it can induce anticholinergic side effects, these are generally less pronounced compared to other first-generation antihistamines.

- Minimal Sedative Effects : Although it can cause sedation, this effect is significantly lower than that observed with many other antihistamines .

Cytotoxicity and Genotoxicity Studies

Recent studies have evaluated the cytotoxic and genotoxic potential of dexchlorpheniramine in vitro. A comprehensive study assessed its effects on human peripheral blood mononuclear cells (PBMCs) at various concentrations (0.5 to 50 ng/mL). Key findings include:

- Cell Viability : Dexchlorpheniramine did not significantly affect cell viability across tested concentrations, maintaining approximately 98% viability in PBMC cultures .

- Lymphocyte Subpopulations : There was a notable reduction in CD3+ and CD4+ lymphocyte populations at higher concentrations (50 ng/mL), indicating potential lymphotoxicity under specific conditions .

- Mutagenicity Assessment : No numerical or structural chromosomal alterations were observed, suggesting that dexchlorpheniramine does not pose a mutagenic risk at therapeutic concentrations .

Case Studies

A notable case report highlighted hypersensitivity reactions associated with chlorpheniramine (and by extension, dexchlorpheniramine). A 45-year-old female patient experienced urticaria after taking cold medications containing chlorpheniramine. Provocation tests confirmed hypersensitivity to chlorpheniramine but not to other common allergens. This emphasizes the need for caution when prescribing dexchlorpheniramine to patients with known sensitivities .

Comparative Efficacy

A comparative study evaluated the efficacy of dexchlorpheniramine against terfenadine in managing hay fever symptoms. The results indicated that dexchlorpheniramine was significantly more effective in controlling symptoms than terfenadine at equivalent doses. This finding reinforces its clinical utility as an effective treatment for allergic rhinitis .

Summary of Research Findings

| Study Aspect | Findings |

|---|---|

| Antihistaminic Activity | Dexchlorpheniramine is twice as potent as chlorpheniramine in blocking H1 receptors. |

| Cytotoxicity | Maintained ~98% cell viability; lymphotoxicity observed at high concentrations. |

| Genotoxicity | No mutagenic risk; no chromosomal alterations detected. |

| Clinical Efficacy | More effective than terfenadine for hay fever symptom control. |

| Hypersensitivity Case Study | Documented case of hypersensitivity requiring avoidance of chlorpheniramine. |

Propiedades

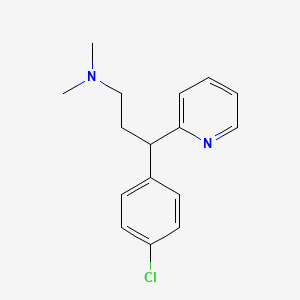

IUPAC Name |

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50180225 | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

142 °C @ 1.0 mm Hg /Racemate/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

25523-97-1 | |

| Record name | (+)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexchlorpheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexchlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dexchlorpheniramine?

A1: Dexchlorpheniramine maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].

Q2: How does dexchlorpheniramine impact allergic reactions?

A2: By blocking H1 receptors, dexchlorpheniramine prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].

Q3: What is the molecular formula and weight of dexchlorpheniramine maleate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of dexchlorpheniramine maleate.

Q4: Is there spectroscopic data available for dexchlorpheniramine in these research articles?

A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for dexchlorpheniramine [, , , ].

Q5: What is known about the stability of dexchlorpheniramine under various conditions?

A5: One study explored the stability of dexchlorpheniramine maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].

Q6: Are there specific formulation strategies mentioned to enhance dexchlorpheniramine's stability, solubility, or bioavailability?

A6: Research indicates that formulating dexchlorpheniramine maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].

Q7: What are the pharmacokinetic parameters of dexchlorpheniramine?

A7: A study examining the pharmacokinetics of dexchlorpheniramine maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].

Q8: What are the known adverse effects associated with dexchlorpheniramine?

A8: A common adverse effect associated with dexchlorpheniramine is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].

Q9: Are there any reported cases of hypersensitivity reactions to dexchlorpheniramine?

A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of dexchlorpheniramine, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and dexchlorpheniramine, although further investigation is needed to confirm this interaction [].

Q10: Which analytical techniques have been employed to quantify dexchlorpheniramine in biological samples?

A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify dexchlorpheniramine in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.

Q11: Are there any validated analytical methods for analyzing dexchlorpheniramine in pharmaceutical formulations?

A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, dexchlorpheniramine maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].

Q12: Does dexchlorpheniramine interact with alcohol?

A12: Combining dexchlorpheniramine with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.